1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine 1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520673
InChI: InChI=1S/C12H16F3NO/c1-9(16)10-3-5-11(6-4-10)17-8-2-7-12(13,14)15/h3-6,9H,2,7-8,16H2,1H3
SMILES: CC(C1=CC=C(C=C1)OCCCC(F)(F)F)N
Molecular Formula: C12H16F3NO
Molecular Weight: 247.26 g/mol

1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine

CAS No.:

Cat. No.: VC13520673

Molecular Formula: C12H16F3NO

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine -

Specification

Molecular Formula C12H16F3NO
Molecular Weight 247.26 g/mol
IUPAC Name 1-[4-(4,4,4-trifluorobutoxy)phenyl]ethanamine
Standard InChI InChI=1S/C12H16F3NO/c1-9(16)10-3-5-11(6-4-10)17-8-2-7-12(13,14)15/h3-6,9H,2,7-8,16H2,1H3
Standard InChI Key TWJHQQBHDBXEJK-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)OCCCC(F)(F)F)N
Canonical SMILES CC(C1=CC=C(C=C1)OCCCC(F)(F)F)N

Introduction

Structural and Molecular Characteristics

1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine (C₁₂H₁₆F₃NO) has a molecular weight of 247.26 g/mol and adopts a conformation where the trifluorobutoxy group is para-substituted on the phenyl ring, with the ethylamine chain attached at the adjacent position (Figure 1). The IUPAC name, 1-[4-(4,4,4-trifluorobutoxy)phenyl]ethanamine, reflects this substitution pattern. The SMILES notation (CC(C1=CC=C(C=C1)OCCCC(F)(F)F)N) and InChIKey (TWJHQQBHDBXEJK-UHFFFAOYSA-N) further specify its connectivity and stereochemical features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₆F₃NO
Molecular Weight247.26 g/mol
CAS Number1547793-84-9
IUPAC Name1-[4-(4,4,4-trifluorobutoxy)phenyl]ethanamine
SMILESCC(C1=CC=C(C=C1)OCCCC(F)(F)F)N

The trifluorobutoxy group introduces significant electronegativity to the molecule, which influences its electrostatic potential surface (EPS). Analogous fluorinated compounds exhibit σ-holes—regions of positive electrostatic potential on halogen atoms—that enhance intermolecular interactions, such as halogen bonding . While direct EPS calculations for this compound are unavailable, the trifluoromethyl group likely creates analogous electron-deficient regions, potentially affecting solubility and binding affinity.

Synthetic Pathways and Optimization

The synthesis of 1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine typically involves a multi-step sequence starting from phenol derivatives. A plausible route includes:

  • Nucleophilic Substitution: Reaction of 4-hydroxyphenylethylamine with 4,4,4-trifluorobutyl bromide in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

  • Purification: Column chromatography or recrystallization to isolate the product.

Physicochemical and Electronic Properties

While experimental data on this compound’s melting point, boiling point, and solubility are scarce, its physicochemical behavior can be inferred from analogs:

  • Lipophilicity: The trifluorobutoxy group increases hydrophobicity, enhancing membrane permeability—a trait critical for central nervous system (CNS) drug candidates.

  • Acidity/Basicity: The ethylamine moiety (pKa ~10.6) remains protonated under physiological conditions, facilitating ionic interactions with biological targets .

Computational studies on similar fluorinated compounds reveal that fluorine substitution reduces electron density on adjacent atoms, creating regions of positive potential that favor interactions with electron-rich biological targets . For instance, in EGFR inhibitors, fluorine atoms enhance binding affinity by forming dipole-dipole interactions with kinase domains .

CompoundTargetIC₅₀ (nM)Source
15bEGFR-mutant NSCLC5Elsocht et al.
AfatinibEGFR5FDA
1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamineN/AN/A

Research Gaps and Future Directions

Despite its structural promise, 1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine remains understudied. Critical research priorities include:

  • In Vitro Screening: Evaluate cytotoxicity, kinase inhibition, and selectivity profiles against cancer cell lines.

  • Structure-Activity Relationships (SAR): Systematically modify the trifluorobutoxy chain and amine group to optimize potency.

  • Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties.

Recent advances in fluorine chemistry, such as the development of trifluoromethylated sol-gel materials , also hint at non-pharmaceutical applications in materials science.

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